Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate
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Overview
Description
Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate is an organic compound with a complex structure that includes an amino group, a methyl group, and an oxolan-3-yl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate typically involves a multi-step process. One common method starts with the preparation of the benzoate core, followed by the introduction of the amino and methyl groups. The oxolan-3-yl group is then attached through a series of reactions involving specific reagents and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and yield. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of different products depending on the reaction conditions.
Substitution: The amino and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-[[(2’-cyanobiphenyl-4-yl)methyl]amino]benzoate: Shares a similar benzoate core but differs in the attached functional groups.
Methyl 3-amino-4-methylbenzoate: Lacks the oxolan-3-yl group, making it less complex.
Methyl 3-amino-4-[(oxolan-2-ylmethyl)sulfamoyl]benzoate: Contains a sulfamoyl group instead of a methyl group.
Uniqueness
Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate |
InChI |
InChI=1S/C13H18N2O3/c1-15(10-5-6-18-8-10)12-4-3-9(7-11(12)14)13(16)17-2/h3-4,7,10H,5-6,8,14H2,1-2H3 |
InChI Key |
PKZSYGKFGRFOBO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCOC1)C2=C(C=C(C=C2)C(=O)OC)N |
Origin of Product |
United States |
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